molecular formula C6H4BrN3 B1339862 7-Bromo-1H-imidazo[4,5-c]pyridine CAS No. 90993-26-3

7-Bromo-1H-imidazo[4,5-c]pyridine

Cat. No. B1339862
CAS RN: 90993-26-3
M. Wt: 198.02 g/mol
InChI Key: UOGAFIAGSJONEX-UHFFFAOYSA-N
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Description

7-Bromo-1H-imidazo[4,5-c]pyridine is a brominated heterocyclic compound that is part of the imidazo[4,5-c]pyridine family. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromine atom on the imidazo[4,5-c]pyridine core can facilitate further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of brominated imidazo[4,5-c]pyridine derivatives can be achieved through different methods. One approach involves the regioselective halogenation of imidazo[1,2-a]pyridines using sodium bromite as the halogen source, which provides an efficient method for the formation of C–Br bonds . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions to yield various 6-bromo-imidazo[4,5-b]pyridine derivatives . Although these methods do not directly synthesize 7-Bromo-1H-imidazo[4,5-c]pyridine, they highlight the general strategies that can be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated imidazo[4,5-c]pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated, revealing details about its molecular geometry and intermolecular interactions . These findings can provide insights into the structural characteristics of 7-Bromo-1H-imidazo[4,5-c]pyridine.

Chemical Reactions Analysis

Brominated imidazo[4,5-c]pyridine compounds can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the 3-bromo-imidazo[1,2-a]pyridines synthesized through halogenation can be further transformed into imidazo[1,2-a]pyridine core π-systems by Suzuki–Miyaura reactions . This demonstrates the versatility of brominated imidazo[4,5-c]pyridine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated imidazo[4,5-c]pyridine derivatives are influenced by their molecular structure. The crystal structure of a related compound shows stabilization by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the presence of the bromine atom can make the compound more amenable to nucleophilic substitution reactions, which is important for further chemical modifications.

Scientific Research Applications

  • Pharmacological Applications

    • Imidazo[4,5-c]pyridine derivatives have been found to have significant pharmacological potential . They play a crucial role in numerous disease conditions .
    • The first bioactivity discovered for these compounds was as GABA A receptor positive allosteric modulators . Other drugs found in this chemical group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .
    • These compounds can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
    • Their biochemical and biophysical properties have foregrounded their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
  • Therapeutic Potential

    • Imidazole-containing compounds, including imidazo[4,5-c]pyridine derivatives, have a broad range of chemical and biological properties .
    • They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Technological Applications

    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
    • In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Chemical Synthesis

    • “7-Bromo-1H-imidazo[4,5-c]pyridine” is a chemical compound that can be used in the synthesis of various other compounds . It’s often used as a building block in the synthesis of more complex molecules .
  • Antiviral Activity

    • Some imidazo[4,5-c]pyridine derivatives have been synthesized and tested for their antiviral activity . The cytotoxic effect on the virus host cell lines was determined using the colorimetric MTS assay .
  • Luminescent Properties

    • This class of aromatic heterocycles, including “7-Bromo-1H-imidazo[4,5-c]pyridine”, has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Material Science

    • This class of aromatic heterocycles, including “7-Bromo-1H-imidazo[4,5-c]pyridine”, has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Antibacterial Activity

    • Some imidazo[4,5-c]pyridine derivatives have been synthesized and tested for their antibacterial activity . The cytotoxic effect on the bacteria was determined using various assays .
  • Anti-Inflammatory Activity

    • Imidazo[4,5-c]pyridine derivatives have been found to have significant anti-inflammatory potential . They play a crucial role in numerous disease conditions .

Safety And Hazards

The safety information for “7-Bromo-1H-imidazo[4,5-c]pyridine” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they hold promise for future research and development in the field of drug discovery .

properties

IUPAC Name

7-bromo-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGAFIAGSJONEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555690
Record name 7-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-imidazo[4,5-c]pyridine

CAS RN

90993-26-3
Record name 7-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-imidazo[4,5-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Liu - 2008 - etd.auburn.edu
The significant antiviral properties of the carbocyclic nucleosides aristeromycin and neplanocin A have been attributed to inhibition of AdoHcy hydrolase, which in turn affects viral …
Number of citations: 0 etd.auburn.edu

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